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molecular formula C9H12BrN B8752337 4-Bromo-2-ethyl benzylamine

4-Bromo-2-ethyl benzylamine

Cat. No. B8752337
M. Wt: 214.10 g/mol
InChI Key: PGFZRULGWHWYJT-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

2-(4-Bromo-2-ethyl-benzyl)-isoindole-1,3-dione (4 g, 11.7 mmol) and hydrazine (1.8 mL, 58.3 mmol) in chloroform:ethanol (1:1.5, 250 mL) were refluxed for 4 h. The mixture was cooled to room temperature and filtered through a pad of celite. The solution was diluted in water and partitioned. The organic layer was washed with water, saturated sodium bicarbonate, then saturated sodium chloride, dried (Na2SO4), filtered, and then concentrated in vacuo to a yellow oil (2.2 g, 88%). 1H NMR (300 MHz, CDCl3): δ ppm 1.23 (t, J=7.54 Hz, 3 H) 1.65 (s, 2 H) 2.66 (q, J=7.60 Hz, 2 H) 3.84 (s, 2 H) 7.19–7.23 (m, 1 H) 7.30–7.34 (m, 2 H).
Name
2-(4-Bromo-2-ethyl-benzyl)-isoindole-1,3-dione
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
chloroform ethanol
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]2C(=O)C3C(=CC=CC=3)C2=O)=[C:4]([CH2:20][CH3:21])[CH:3]=1.NN>C(Cl)(Cl)Cl.C(O)C>[Br:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][NH2:7])=[C:4]([CH2:20][CH3:21])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
2-(4-Bromo-2-ethyl-benzyl)-isoindole-1,3-dione
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C1)CC
Name
Quantity
1.8 mL
Type
reactant
Smiles
NN
Name
chloroform ethanol
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
ADDITION
Type
ADDITION
Details
The solution was diluted in water
CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
The organic layer was washed with water, saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium chloride, dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil (2.2 g, 88%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(CN)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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